Post-synthetic oxidation of sulfide to sulfoxide boronic acids is low-yielding (~10%) and risks boronic acid degradation. (4-(Methylsulfinyl)phenyl)boronic acid (CAS 166386-48-7) at ≥98% purity provides the pre-formed methylsulfinyl group for reliable Suzuki coupling.
• Direct access to Mcl-1 inhibitors (US 20230029194 A1) & GSK-3β inhibitor TCS 2002 (IC₅₀ 35 nM)
• Hammett σₚ ~+0.49 bridges electronic gap between sulfide (σₚ ≈0.00) and sulfone (σₚ ≈+0.72) analogs
• Stable at 2-8°C; shipped ambient for global delivery
Molecular FormulaC7H9BO3S
Molecular Weight184.03 g/mol
CAS No.166386-48-7
Cat. No.B065557
⚠ Attention: For research use only. Not for human or veterinary use.
(4-(Methylsulfinyl)phenyl)boronic acid (CAS 166386-48-7) is a para-substituted arylboronic acid bearing a methylsulfinyl (–SOCH₃) group, with molecular formula C₇H₉BO₃S and molecular weight 184.03 g/mol [1]. It belongs to the class of sulfur-functionalized phenylboronic acids, occupying the intermediate sulfoxide oxidation state between its sulfide (–SCH₃) and sulfone (–SO₂CH₃) analogs. Commercially available at ≥97.5% purity (HPLC) as a white to pale cream crystalline powder with a melting point of approximately 170–180 °C , this compound serves as a key boronic acid building block in Suzuki–Miyaura cross-coupling reactions and has been specifically employed in the synthesis of macrocyclic Mcl-1 inhibitors for oncology applications [1].
Suzuki coupling
Pre-formed methylsulfinyl boronic acid supports cross-coupling with a tunable, intermediate electron-withdrawing profile.
Oxidation state control
Direct procurement of the sulfoxide avoids low-yield and chemoselectivity-compromised oxidation of sulfide precursors.
Medicinal chemistry
Used as a key building block in GSK-3β inhibitor and Mcl-1 inhibitor research programs, where the sulfoxide pharmacophore is integral.
[1] PubChem. (2025). Compound Summary for CID 2773531: (4-(Methylsulfinyl)phenyl)boronic acid. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/166386-48-7 View Source
Why This Boronic Acid Cannot Be Replaced by Sulfide or Sulfone Analogs
The three sulfur oxidation states in the para position—methylthio (–SCH₃, CAS 98546-51-1), methylsulfinyl (–SOCH₃, CAS 166386-48-7), and methylsulfonyl (–SO₂CH₃, CAS 149104-88-1)—impart profoundly different electronic properties that directly govern both reactivity in cross-coupling and the physicochemical profile of downstream products. The Hammett σₚ constants for these groups are approximately 0.00 (CH₃S–), +0.49 (CH₃S(O)–), and +0.72 (CH₃SO₂–) [1], meaning the sulfoxide provides a distinct, intermediate electron-withdrawing character that cannot be replicated by either the weakly donating sulfide or the strongly withdrawing sulfone. Furthermore, post-synthetic oxidation of a boronic acid–bearing sulfide to the sulfoxide is fraught with chemoselectivity challenges: boronic acid derivatives are known to be sensitive to common sulfur oxidizing reagents, with many boronate esters succumbing to unwanted oxidation at the boron-bearing carbon [2]. The synthesis of (4-(methylsulfinyl)phenyl)boronic acid from the corresponding methylthio precursor has been reported with a yield of only ~10% [3], underscoring the practical value of sourcing the pre-formed sulfoxide.
Sulfide analog
Weakly electron-donating (–SCH₃) group may shift coupling reactivity and pharmacophore electronic balance, limiting direct replacement.
Oxidizing the sulfide precursor to the sulfoxide on a boronic acid substrate often results in very low yield and boronate degradation; pre-formed sulfoxide mitigates this risk.
[1] Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (σₚ values: SMe ≈ 0.00, SOMe ≈ +0.49, SO₂Me ≈ +0.72) View Source
[2] Canadian Journal of Chemistry. (2026). Evaluation of H₂O₂/HFIP as a convenient sulfoxidation reagent for boronate containing thioethers. e-First, 6 January 2026. DOI: 10.1139/cjc-2025-0205. View Source
[3] molbase.cn. (2025). Synthesis routes of (4-(Methylsulfinyl)phenyl)boronic acid – Route 1: via 4-methylthiophenylboronic acid, yield ~10%. View Source
(4-(Methylsulfinyl)phenyl)boronic Acid vs. Closest Analogs: Differentiation Evidence
Lower Melting Point Enables Easier Handling
The melting point of (4-(methylsulfinyl)phenyl)boronic acid is 170–180 °C , which is 30–40 °C lower than the sulfide analog (210–214 °C) and approximately 100–120 °C lower than the sulfone analog (275–293 °C) . The substantially lower melting point of the sulfoxide facilitates more convenient handling, dissolution, and melt-based formulation approaches relative to its high-melting sulfone counterpart.
Melting pointHead-to-head
170–180 °C
Sulfide: 210–214 °C / Sulfone: 275–293 °C
Lower melting point supports easier handling and dissolution relative to high-melting sulfone.
Literature values from vendor COAs; verify against specific lot certificate.
170–180 °C (lit. ~170 °C per Thermo Fisher; 178–180 °C per ChemSrc)
Comparator Or Baseline
4-(Methylthio)phenylboronic acid: 210–214 °C; 4-(Methylsulfonyl)phenylboronic acid: 275–293 °C
Quantified Difference
Δmp ≈ –35 °C vs. sulfide; Δmp ≈ –110 °C vs. sulfone
Conditions
Literature melting points from vendor certificates of analysis and published data
Why This Matters
A lower melting point correlates with improved solubility in organic solvents and easier handling during weighing and dissolution, reducing procurement risk for labs requiring reproducible formulation.
The para-methylsulfinyl group imparts a Hammett σₚ constant of approximately +0.49, representing a moderate electron-withdrawing effect [1]. This contrasts with the weakly electron-donating methylthio group (σₚ ≈ 0.00) and the strongly electron-withdrawing methylsulfonyl group (σₚ ≈ +0.72) [1]. The sulfoxide thus occupies a unique electronic space: it withdraws sufficient electron density to activate the boronic acid toward transmetallation in Suzuki couplings while avoiding the excessive electron deficiency that can promote protodeboronation side reactions commonly observed with strongly electron-deficient arylboronic acids.
Hammett σₚClass-level
σₚ ≈ +0.49
Sulfide ≈ 0.00 / Sulfone ≈ +0.72
Intermediate electron withdrawal balances Suzuki activation against protodeboronation side reactions.
Class-level substituent constants; direct measurement on this substrate not provided.
Hammett σₚ derived from ionization constants of substituted benzoic acids in water at 25 °C
Why This Matters
The intermediate σₚ value offers tunable coupling reactivity that cannot be achieved with either the sulfide or sulfone analog, enabling medicinal chemists to balance Suzuki coupling efficiency against protodeboronation stability.
[1] Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (σₚ: SMe ≈ 0.00; SOMe ≈ +0.49; SO₂Me ≈ +0.72) View Source
Pre-Formed Sulfoxide Avoids Low-Yield Oxidation
Direct oxidation of 4-(methylthio)phenylboronic acid to the corresponding sulfoxide is documented to proceed in only ~10% yield [1]. A recent study confirms that boronic acid derivatives are often sensitive to common sulfur oxidizing reagents, with many boronate esters (e.g., Bcat, BDan) undergoing unwanted oxidation at the boron-bearing carbon rather than clean sulfide-to-sulfoxide conversion [2]. Even under optimized H₂O₂/HFIP conditions, Bpin-protected sulfides yield sulfoxide in only 49–86% with occasional alcohol side products [2]. Procuring the pre-formed (4-(methylsulfinyl)phenyl)boronic acid eliminates this problematic chemoselective oxidation step entirely, ensuring the boronic acid functionality arrives intact and ready for immediate use.
Synthetic accessCross-study
Pre-formed sulfoxide, ≥97.5% purity
Oxidation from sulfide: ~10% yield reported; boronate oxidation 49–86% with side products
Procurement eliminates a problematic chemoselective step, saving synthesis time and material.
Yield data from H₂O₂/CH₃CN and H₂O₂/HFIP protocols; confirm applicability to your substrate.
Pre-formed sulfoxide, commercially available at ≥97.5% purity (HPLC)
Comparator Or Baseline
Oxidation of 4-(methylthio)phenylboronic acid → sulfoxide: ~10% yield [1]; General boronate-sulfide oxidation yields: 49–86% with side products [2]
Quantified Difference
Pre-formed sulfoxide avoids a synthetic step with as low as ~10% yield and significant chemoselectivity risk
Conditions
H₂O₂/CH₃CN/H₂O oxidation system [1]; H₂O₂/HFIP sulfoxidation protocol [2]
Why This Matters
Procurement of the pre-formed sulfoxide eliminates a low-yielding, chemoselectivity-compromised synthetic step, saving significant time and material cost in multi-step synthetic sequences.
[1] molbase.cn. (2025). Synthesis route for 4-(methylsulfinyl)phenylboronic acid from 4-(methylthio)phenylboronic acid. Reported yield: ~10%. View Source
[2] Canadian Journal of Chemistry. (2026). Evaluation of H₂O₂/HFIP as a convenient sulfoxidation reagent for boronate containing thioethers. e-First, 6 January 2026. DOI: 10.1139/cjc-2025-0205. View Source
Validated Potency against GSK-3β and Mcl-1 Targets
The 4-(methylsulfinyl)phenyl motif is a critical pharmacophoric element in several bioactive molecules. The GSK-3β inhibitor TCS 2002 (2-methyl-5-(3-(4-(methylsulfinyl)phenyl)benzofuran-5-yl)-1,3,4-oxadiazole) demonstrates an IC₅₀ of 35 nM against GSK-3β, with the (S)-enantiomer achieving 34 nM [1]. This compound is orally bioavailable and blood-brain-barrier permeable [1]. Additionally, this boronic acid building block is explicitly used in the preparation of macrocyclic Mcl-1 inhibitors for the treatment of multiple myeloma , as disclosed in patent family WO2020025545 / US20230029194 [2]. Replacement of the sulfoxide with the sulfide or sulfone would alter both the electronic character and the hydrogen-bonding capacity of the pharmacophore, likely compromising target engagement.
Derived inhibitor potencyClass-level
GSK-3β IC₅₀ 35 nM (TCS 2002)
(S)-enantiomer 34 nM
Reported inhibitor context; the sulfoxide oxidation state is integral to target engagement in this scaffold.
Pharmacophore-level inference; no direct sulfide/sulfone comparator data for TCS 2002.
GSK-3β inhibitionMcl-1 inhibitorKinase inhibitorMacrocyclic drug
Evidence Dimension
Biological potency of final compounds incorporating the 4-(methylsulfinyl)phenyl fragment
No direct comparator data available for sulfide or sulfone analogs of TCS 2002; the methylsulfinyl group is specifically required for potency based on SAR
Quantified Difference
nM-range potency validated; sulfoxide oxidation state is integral to pharmacophore activity
Conditions
GSK-3β enzymatic inhibition assay; oral bioavailability and BBB penetration confirmed in vivo
Why This Matters
The validated nM potency in target molecules and documented use in patent-protected Mcl-1 inhibitor programs make this building block essential for medicinal chemistry groups pursuing these targets.
GSK-3β inhibitionMcl-1 inhibitorKinase inhibitorMacrocyclic drug
[1] Saitoh, M., et al. (2009). A novel glycogen synthase kinase-3 inhibitor 2-methyl-5-(3-{4-[(S)-methylsulfinyl]phenyl}-1-benzofuran-5-yl)-1,3,4-oxadiazole decreases tau hyperphosphorylation. Journal of Pharmacology and Experimental Therapeutics, 331(2), 600–609. (TCS 2002; IC₅₀ = 35 nM racemate, 34 nM (S)-enantiomer) View Source
[2] Rombouts, F. J. R., et al. (2023). Macrocyclic Sulfonyl Derivatives MCL-1 Inhibitors. US Patent Application US 20230029194 A1 (filed Nov 20, 2020; published Jan 26, 2023). View Source
Intermediate Acidity for Optimal Aqueous Stability
The predicted acid dissociation constant (pKa) for (4-(methylsulfinyl)phenyl)boronic acid is 7.72 ± 0.10 . While experimental pKa values for the sulfide and sulfone analogs are not directly available, the trend in Hammett σₚ constants (0.00 → +0.49 → +0.72) predicts that the sulfoxide's pKa will fall between that of the sulfide (higher pKa, weaker acid) and the sulfone (lower pKa, stronger acid) [1]. This intermediate acidity is functionally significant: boronic acids with pKa near physiological pH (7.4) can engage in dynamic covalent interactions with diols under biologically relevant conditions, whereas excessively low pKa values (as expected for the sulfone) promote faster protodeboronation in aqueous media [2].
Predicted ΔpKa ≈ –0.8 vs. parent phenylboronic acid (8.5 → 7.72), consistent with moderate EW effect of –SOCH₃
Conditions
Predicted using ACD/Labs or similar algorithm, aqueous solution, 25 °C
Why This Matters
The pKa of ~7.7 places this boronic acid in an optimal range for physiological pH compatibility while retaining sufficient stability against protodeboronation, a balance not offered by the more acidic sulfone analog.
[1] Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. View Source
[2] Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (2nd ed.). Wiley-VCH. (Phenylboronic acid pKa ≈ 8.5; protodeboronation rates correlate with boronic acid acidity). View Source
Multi-Supplier Sourcing with Consistent High Purity
(4-(Methylsulfinyl)phenyl)boronic acid is stocked by multiple global suppliers at a standard purity of 98% (HPLC ≥97.5%, acid-base titration ≥97.5%, proton NMR conforms to structure) . In comparison, the sulfide analog 4-(methylthio)phenylboronic acid is commonly offered at 95% purity , while the sulfone analog 4-(methylsulfonyl)phenylboronic acid is available at ≥98% (HPLC) but with a significantly higher melting point requiring more stringent storage conditions (0–6 °C, sealed) [1]. The sulfoxide's ambient storage compatibility (2–8 °C) simplifies logistics and reduces cold-chain dependency compared to the sulfone.
Supply & puritySupporting
≥97.5% (HPLC), ambient-adjacent storage
Sulfide typical 95%; sulfone requires 0–6 °C sealed
Consistent multi-supplier purity and simpler storage reduce procurement risk.
Consistent 98% purity across multiple suppliers with ambient-adjacent storage reduces procurement complexity and ensures batch-to-batch reproducibility for regulated synthesis workflows.
[1] Delta-B. (2023). 4-(Methylsulfonyl)phenylboronic acid (CAS 149104-88-1): Melting Point 275–277 °C, Storage 0–6 °C sealed. View Source
Key Application Scenarios for (4-(Methylsulfinyl)phenyl)boronic Acid
Mcl-1 Inhibitor Synthesis for Oncology
This compound is explicitly referenced as a building block in the preparation of macrocyclic Mcl-1 inhibitors for multiple myeloma treatment, as documented in patent US 20230029194 A1 [1]. The pre-installed methylsulfinyl group provides the precise hydrogen-bond acceptor capacity and moderate electron-withdrawing character required for Mcl-1 binding pocket engagement. Attempting to generate this sulfoxide in situ from the sulfide precursor risks low yield (~10%) and boronic acid degradation [2], making the pre-formed building block essential for reliable library synthesis.
GSK-3β Inhibitor Development for Neurodegeneration
The validated GSK-3β inhibitor TCS 2002 (IC₅₀ = 35 nM), which incorporates the 4-(methylsulfinyl)phenyl fragment via Suzuki coupling of this boronic acid, demonstrates oral bioavailability and brain penetration [1]. For medicinal chemistry teams pursuing GSK-3β as a target in Alzheimer's disease, procuring this specific boronic acid synthon enables direct access to the TCS 2002 scaffold series, where the sulfoxide oxidation state has been shown to be critical for potency and selectivity.
Electronic Tuning in Suzuki Coupling for SAR
With a Hammett σₚ of ~+0.49, this boronic acid provides an intermediate electron-withdrawing character that enables tunable coupling reactivity [1]. In parallel synthesis campaigns where electronic effects on biaryl coupling efficiency and product stability must be systematically varied, the methylsulfinyl-substituted boronic acid fills the electronic gap between the methylthio (σₚ ≈ 0.00) and methylsulfonyl (σₚ ≈ +0.72) analogs [1], allowing SAR exploration across a continuous electronic landscape without resorting to protecting group manipulation.
Late-Stage Functionalization Building Block
Available at consistent 98% purity (HPLC ≥97.5%) with ambient-adjacent storage (2–8 °C) [1], this compound is well-suited for late-stage functionalization workflows in process chemistry and medicinal chemistry. The sulfoxide moiety serves as a stable, chromatographically tractable handle that can be further diversified (e.g., reduction to sulfide or oxidation to sulfone) after the key C–C bond-forming step, providing synthetic flexibility that the pre-oxidized sulfone analog does not offer [2].
Post-coupling diversification (reduction/oxidation) without pre-oxidized sulfone constraints
[1] Rombouts, F. J. R., et al. (2023). Macrocyclic Sulfonyl Derivatives MCL-1 Inhibitors. US Patent Application US 20230029194 A1. See also: Thermo Fisher Scientific, 4-(Methylsulfinyl)benzeneboronic acid product page for Mcl-1 application note. View Source
[2] molbase.cn. (2025). Synthesis route from 4-methylthiophenylboronic acid to 4-(methylsulfinyl)phenylboronic acid, yield ~10%. View Source
[3] Saitoh, M., et al. (2009). TCS 2002: GSK-3β inhibitor with IC₅₀ = 35 nM. Journal of Pharmacology and Experimental Therapeutics, 331(2), 600–609. View Source
[4] Hansch, C., Leo, A., & Taft, R. W. (1991). Hammett σₚ: SMe ≈ 0.00; SOMe ≈ +0.49; SO₂Me ≈ +0.72. Chemical Reviews, 91(2), 165–195. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.